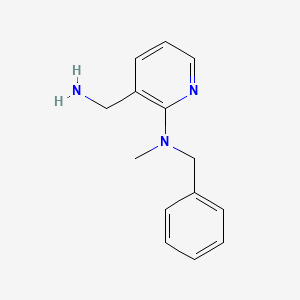

3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine

Descripción

IUPAC Nomenclature and Systematic Identification

The compound 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine follows IUPAC naming conventions for substituted pyridine derivatives. The parent structure is pyridin-2-amine, with substituents at three positions:

- N-Benzyl and N-methyl groups on the amine nitrogen at position 2.

- Aminomethyl (-CH2NH2) at position 3.

Systematic identification is corroborated by PubChem records (CID 20116929), which confirm the structural assignment through spectral data and computed descriptors.

Molecular Formula and Weight Analysis

The molecular formula is C14H17N3 , derived from:

- 14 carbon atoms (pyridine ring + benzyl + aminomethyl + methyl groups).

- 17 hydrogen atoms.

- 3 nitrogen atoms (pyridine nitrogen + amine groups).

Molecular weight :

$$

\text{MW} = (14 \times 12.01) + (17 \times 1.008) + (3 \times 14.01) = 227.30 \, \text{g/mol}

$$

This matches experimental data from mass spectrometry.

X-ray Crystallographic Data (If Available)

While direct X-ray crystallographic data for this compound is not publicly available, related pyridine-amine derivatives provide structural insights:

- Analogous complexes : The crystal structure of a manganese(II) complex with a pyridine-based ligand (CID 20116929) reveals octahedral coordination and intramolecular hydrogen bonding.

- Conformational motifs : In similar N-benzyl-N-methylpyridin-2-amine derivatives, S(6) ring motifs stabilize molecular conformations via intramolecular C–H···N interactions.

Conformational Analysis via Computational Modeling

Density functional theory (DFT) studies on related compounds highlight key conformational features:

The aminomethyl group introduces steric and electronic effects, favoring a planar pyridine ring and staggered amine substituents.

Comparative Structural Analysis with Pyridine-Based Analogues

Key differences between this compound and analogues are summarized below:

Electronic effects : The aminomethyl group increases electron density at position 3, influencing reactivity in metal coordination (e.g., Ru-catalyzed arylation).

Steric effects : Bulkier substituents (benzyl + aminomethyl) restrict rotation around the N–C bonds, favoring specific conformers in catalytic processes.

Propiedades

IUPAC Name |

3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17(11-12-6-3-2-4-7-12)14-13(10-15)8-5-9-16-14/h2-9H,10-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKJIFJPSQDOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-(aminomethyl)pyridine with benzyl chloride and methylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon (Pd/C

Actividad Biológica

3-(Aminomethyl)-N-benzyl-N-methylpyridin-2-amine is a chemical compound notable for its unique structure, which includes a pyridine ring substituted with an aminomethyl group and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including applications in drug discovery and therapeutic interventions.

The molecular formula of this compound is CHN, and its structure is characterized by the presence of a basic nitrogen atom in the pyridine ring, contributing to its reactivity and biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Similar compounds have shown potential anticancer activity. For instance, derivatives of pyridine have been studied for their ability to induce apoptosis in cancer cells. A study highlighted that compounds with similar structures could enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may also possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

- Opioid Receptor Binding : Research on structurally related compounds indicates significant binding affinities to opioid receptors, particularly the μ and κ receptors. This suggests that this compound may be investigated for analgesic properties or as a lead compound in pain management therapies .

- Cholinesterase Inhibition : Some studies have identified compounds with similar structures as effective inhibitors of cholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the benzyl moiety enhances the inhibition properties, indicating potential applications in cognitive enhancement or neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key factors include:

- Aminomethyl Group : This group enhances reactivity and may improve binding affinity to biological targets.

- Benzyl Substituent : The presence of this moiety has been linked to increased potency in receptor binding and enzyme inhibition.

- Pyridine Ring : The nitrogen atom's basicity contributes to the compound's overall reactivity and interaction with various biological systems.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that pyridine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .

- Opioid Receptor Affinity : Research indicated that modifications on phenyl groups significantly affect binding affinities at μ and κ receptors, suggesting that similar modifications on this compound might yield potent analgesics .

- Cholinesterase Inhibition : Compounds with N-benzyl moieties showed superior inhibition of cholinesterase compared to their non-benzyl counterparts, highlighting the importance of this structural feature in neuropharmacology .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- Substituent Position: The position of the aminomethyl group (3 vs. 4) significantly impacts electronic and steric properties. For example, 4-(aminomethyl)-N-cyclopropylpyridin-2-amine may exhibit altered solubility compared to the target compound due to the cyclopropyl group’s rigidity.

- Amine Substitutions : The N-benzyl-N-methyl group in the target compound introduces steric bulk and lipophilicity, contrasting with simpler amines like N-cyclopropyl or unsubstituted benzyl groups .

Q & A

[Basic] What synthetic methodologies are commonly employed for the preparation of 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine?

The compound can be synthesized via reductive amination using a two-step protocol:

Schiff base formation : Condensation of pyridin-2-amine derivatives with benzaldehyde and methylamine under inert conditions to form an imine intermediate.

Reduction : Catalytic hydrogenation (e.g., Pd/NiO at 25°C under H₂ ) or chemical reduction (e.g., NaBH₄ in 1,4-dioxane with acetic acid ).

Optimization : Catalyst selection (e.g., Pd/NiO yields >95% for similar amines ), solvent choice (polar aprotic solvents enhance imine stability), and stoichiometric control of aldehydes/amines to minimize side products.

[Basic] How is the structural integrity of this compound validated post-synthesis?

Key characterization techniques include:

- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), benzyl CH₂ (δ 3.5–4.5 ppm), and methyl groups (δ 2.0–3.0 ppm) .

- IR Spectroscopy : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C–N (1250–1350 cm⁻¹) .

- X-ray Crystallography : Confirms spatial arrangement of the benzyl and methyl groups on the pyridine ring (e.g., bond angles ≈ 120° for sp²-hybridized N ).

[Advanced] How can computational methods optimize the synthesis and reactivity of this compound?

Reaction path modeling (e.g., quantum chemical calculations) identifies transition states and intermediates to predict optimal conditions .

Machine learning : Algorithms like LabMate.AI analyze historical reaction data (e.g., solvent effects, catalyst performance) to recommend conditions for higher yields or selectivity .

Case study : For reductive amination, simulations may reveal that Pd/NiO outperforms traditional catalysts by lowering activation energy for H₂ dissociation .

[Advanced] What strategies resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., N-benzylpyridin-2-amine δ 7.2–8.1 ppm for pyridine protons ).

- Dynamic NMR : Resolve rotational barriers in flexible groups (e.g., methylbenzylamine moieties) causing split peaks.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₇N₃) to rule out impurities .

[Advanced] What role does this compound play in coordination chemistry or medicinal applications?

- Ligand design : The pyridine and amine groups chelate transition metals (e.g., Mn, Co) for catalytic or photophysical studies. Similar ligands form stable complexes with perchlorate counterions .

- Biological activity : Structural analogs (e.g., COX-2 inhibitors with pyridin-3-amine scaffolds ) suggest potential for targeting enzyme active sites.

- Structure-activity relationship (SAR) : Modify the benzyl or methyl groups to enhance binding affinity or solubility .

[Basic] What purification techniques are effective for isolating this compound?

- Column chromatography : Use silica gel with hexane/EtOAC gradients (e.g., 90:10 + 1% Et₃N to prevent amine adsorption ).

- Recrystallization : Slow evaporation from ethanol/water (95:5) yields high-purity crystals .

- Liquid-liquid extraction : Chloroform/water partitions remove unreacted aldehydes or salts .

[Advanced] How do reaction mechanisms differ between catalytic hydrogenation and chemical reduction for this compound?

- Catalytic hydrogenation (Pd/NiO) : Proceeds via H₂ dissociation on Pd sites, followed by imine reduction to amine. NiO supports prevent Pd aggregation, enhancing recyclability .

- NaBH₄ reduction : Involves borohydride attack on the protonated imine, forming a tetrahedral intermediate before amine release. Acetic acid protonates the imine, accelerating the process .

Trade-offs : Pd/NiO offers higher yields (>95%) but requires H₂ handling; NaBH₄ is safer but may require excess reagent.

[Advanced] How can advanced separation technologies improve scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.